molecular formula C17H18O B13146663 Cyclopropaneethanol, 2,2-diphenyl- CAS No. 38674-45-2

Cyclopropaneethanol, 2,2-diphenyl-

Cat. No.: B13146663
CAS No.: 38674-45-2
M. Wt: 238.32 g/mol
InChI Key: YUYSIBOARIIHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

38674-45-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(2,2-diphenylcyclopropyl)ethanol

InChI

InChI=1S/C17H18O/c18-12-11-16-13-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2

InChI Key

YUYSIBOARIIHOF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of diphenylcyclopropylcarbinol with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-(2,2-diphenylcyclopropyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylcyclopropyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.

    Reduction: Formation of diphenylcyclopropylmethane.

    Substitution: Formation of diphenylcyclopropyl halides.

Scientific Research Applications

2-(2,2-Diphenylcyclopropyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,2-diphenylcyclopropyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2-Diphenyl-2-hydroxyacetic acid
  • Synonyms: Benzilic acid, Diphenylglycolic acid, Hydroxydiphenylacetic acid .
  • Molecular Formula : C₁₄H₁₂O₃
  • CAS Registry Number : 76-93-7 .

Structural Features :
Benzilic acid consists of a central carbon atom bonded to two phenyl groups, a hydroxyl group (-OH), and a carboxylic acid (-COOH) group. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents and acidity influenced by the electron-withdrawing phenyl substituents.

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with benzilic acid, enabling comparative analysis of their properties and applications:

Diphenylacetic Acid (C₁₄H₁₂O₂)

  • Key Differences :
    • Lacks the hydroxyl (-OH) group present in benzilic acid.
    • Reduced acidity (pKa ~3.5) compared to benzilic acid (pKa ~2.8) due to the absence of hydroxyl-induced stabilization of the conjugate base.
  • Applications : Intermediate in pharmaceutical synthesis; less utilized in antioxidant studies compared to hydroxylated analogs .

Cyclopropanemethanol, 2,2-Dichloro-1-(4-chlorophenyl) (C₁₁H₁₁Cl₂O)

  • Key Differences :
    • Contains a cyclopropane ring and chlorinated substituents instead of phenyl groups.
    • Lacks a carboxylic acid group, reducing its acidity and reactivity in esterification or chelation reactions.
    • Higher lipophilicity due to chlorine atoms, making it more suitable for pesticidal applications .

Tertiary Butylhydroquinone (TBHQ; C₁₀H₁₄O₂)

  • Key Differences: A phenolic antioxidant with two tert-butyl groups. Exhibits superior radical scavenging activity (e.g., DPPH assay) compared to benzilic acid due to its phenolic -OH groups. Unlike benzilic acid, TBHQ is widely used in food preservation .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Solubility (Water) pKa Key Functional Groups
Benzilic acid C₁₄H₁₂O₃ 1.2 g/L (20°C) ~2.8 -COOH, -OH, 2×Ph
Diphenylacetic acid C₁₄H₁₂O₂ 0.8 g/L (20°C) ~3.5 -COOH, 2×Ph
Cyclopropanemethanol* C₁₁H₁₁Cl₂O Insoluble N/A Cyclopropane, -Cl, -CH₂OH
TBHQ C₁₀H₁₄O₂ 0.1 g/L (20°C) ~8.5 2×Phenolic -OH, tert-butyl

*Chlorinated cyclopropane derivative from .

Table 2: Antioxidant Activity (DPPH Assay)

Compound Radical Scavenging (%) Mechanism Reference
Benzilic acid 15–20% (1 mM) Weak H-donor via -OH and -COOH
TBHQ 85–90% (1 mM) Strong H-donor via phenolic -OH

Critical Notes

  • The closest structurally characterized compound is benzilic acid (2,2-diphenyl-2-hydroxyacetic acid), which lacks a cyclopropane ring .
  • Functional Group Impact : Hydroxyl and carboxylic acid groups enhance solubility and reactivity in benzilic acid, whereas chlorinated or tert-butyl substituents alter lipophilicity and application scope .
  • Research Gaps: No data on cyclopropane-containing ethanol derivatives were found. Future studies should explore synthetic routes for such analogs.

Biological Activity

Cyclopropaneethanol, 2,2-diphenyl- is a compound that falls under the category of cyclopropane derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, referencing various studies and findings on its effects and potential applications.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives are characterized by their three-membered carbocyclic structure, which imparts unique chemical properties. These compounds have been extensively studied for their biological activities, including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antitumor : Potential in cancer treatment.
  • Neurochemical : Effects on neurotransmitter systems.
  • Enzyme Inhibition : Interference with enzyme activity.

Mechanisms of Biological Activity

The biological activity of cyclopropane derivatives like cyclopropaneethanol, 2,2-diphenyl- often involves several mechanisms:

  • Nucleophilic Substitution : The cyclopropane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify enzymes or other biomolecules .
  • Electrophilic Ring Opening : This process can generate more reactive species that interact with cellular components, leading to biological effects .
  • Enzyme Inhibition : Certain cyclopropanes act as inhibitors for enzymes such as aldehyde dehydrogenase (ALDH), which plays a role in drug metabolism and detoxification .

Antimicrobial Activity

Studies have shown that cyclopropane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to cyclopropaneethanol have been tested against various bacterial strains and fungi, demonstrating varying degrees of efficacy.

CompoundActivity TypeTarget OrganismEfficacy
CyclopropaneethanolAntibacterialE. coliModerate
CyclopropaneethanolAntifungalC. albicansHigh

Antitumor Effects

Research indicates that certain cyclopropane derivatives possess anticancer properties. The mechanisms may involve the induction of apoptosis in tumor cells and inhibition of tumor growth through various pathways.

  • Case Study : A study evaluated the effects of cyclopropane derivatives on human cancer cell lines such as breast and prostate cancer cells. Results showed a significant reduction in cell viability at higher concentrations .

Cyclopropane derivatives have been investigated for their neurochemical effects, particularly in modulating neurotransmitter systems.

  • Mechanism : Some studies suggest that these compounds can influence serotonin and dopamine pathways, potentially offering therapeutic avenues for mood disorders .

Research Findings

Recent studies have highlighted the potential of cyclopropaneethanol in various applications:

  • A synthesis study demonstrated that modifications to the cyclopropane structure could enhance its biological activity significantly .
  • Another study focused on the use of cyclopropanes in drug design, indicating their potential as scaffolds for developing new therapeutic agents against resistant strains of bacteria and cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2,2-diphenylcyclopropaneethanol, and how can purity be ensured?

The synthesis typically involves cyclopropanation strategies, such as the Simmons-Smith reaction, using diphenylacetylene derivatives as precursors. Post-synthesis purification is critical due to potential byproducts; column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate) is recommended. Purity validation should combine TLC, HPLC (>95% purity threshold), and NMR to confirm structural integrity .

Q. What spectroscopic techniques are optimal for characterizing 2,2-diphenylcyclopropaneethanol?

  • ¹H/¹³C NMR : Resolve cyclopropane ring strain effects (e.g., upfield shifts for cyclopropane protons) and confirm diphenyl substitution patterns.
  • FT-IR : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 239.1432 (calculated for C₁₇H₁₈O).
    Cross-reference with computational predictions (e.g., DFT) to resolve ambiguous signals .

Q. What key physicochemical properties should researchers prioritize for experimental design?

  • LogP : Reported as 3.375, indicating high lipophilicity; critical for solubility studies in DMSO or ethanol .
  • Boiling Point : Estimated ~135°C (extrapolated from simpler cyclopropaneethanol analogs) .
  • Stability : Susceptible to ring-opening under acidic conditions; store under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How can stereochemical challenges in cyclopropane ring formation be addressed during synthesis?

The strained cyclopropane ring introduces diastereomeric complexities. Use chiral catalysts (e.g., Rh(II) complexes) to enforce enantioselectivity. X-ray crystallography or NOESY NMR can resolve spatial arrangements. Computational modeling (DFT) predicts energy barriers for ring-opening, guiding solvent and temperature optimization .

Q. What methodologies are recommended for evaluating bioactivity (e.g., antioxidant potential)?

  • DPPH Radical Scavenging Assay : Prepare serial dilutions (1–100 µM) in ethanol. Measure absorbance at 517 nm after 30 min incubation. Calculate IC₅₀ using Probit analysis (SPSS or R) .
  • Cytotoxicity Screening : Use brine shrimp lethality (LC₅₀) or MTT assays on cancer cell lines (e.g., HeLa), with positive controls (e.g., thymol) .

Q. How should contradictory solubility data be resolved across studies?

Contradictions often arise from solvent polarity or impurities. Systematically test solvents (hexane to DMSO) via saturation shake-flask method. Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility. Cross-validate with Hansen solubility parameters .

Q. What computational approaches predict intermolecular interactions for drug design?

  • Molecular Docking : Use AutoDock Vina to model binding affinity with target proteins (e.g., antioxidant enzymes).
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability and toxicity .

Q. How can stability under experimental conditions be monitored?

  • Thermogravimetric Analysis (TGA) : Track decomposition temperatures (≥200°C).
  • Forced Degradation Studies : Expose to UV light, humidity (40°C/75% RH), and oxidative conditions (H₂O₂). Analyze degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.